2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine
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Overview
Description
2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonyl group, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with an appropriate pyrrolo[3,4-c]pyrrole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine: A derivative with similar structural features but different biological activities.
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-methylurea: Another compound with an oxazole ring and sulfonyl group, used in different applications.
Uniqueness
2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C16H21N5O3S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3,5-dimethyl-4-[[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-1,2-oxazole |
InChI |
InChI=1S/C16H21N5O3S/c1-10-4-5-17-16(18-10)20-6-13-8-21(9-14(13)7-20)25(22,23)15-11(2)19-24-12(15)3/h4-5,13-14H,6-9H2,1-3H3 |
InChI Key |
RHQQWZIKBNZNDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)S(=O)(=O)C4=C(ON=C4C)C |
Origin of Product |
United States |
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